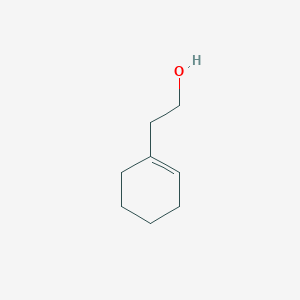

2-(cyclohex-1-en-1-yl)ethan-1-ol

描述

The exact mass of the compound 2-(Cyclohex-1-en-1-yl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18902. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(cyclohexen-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h4,9H,1-3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAZYMOJIMTMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280840 | |

| Record name | 2-(cyclohex-1-en-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-68-0 | |

| Record name | NSC18902 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(cyclohex-1-en-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

The utility of 2-(cyclohex-1-en-1-yl)ethan-1-ol in organic synthesis is primarily as a building block or intermediate, a molecule that is formed as a step in the creation of a more complex final product. Its structure, containing both a carbon-carbon double bond within a ring (an alkene) and a primary alcohol functional group, allows for a diverse range of chemical reactions.

One documented synthesis of this compound involves the Birch reduction of phenethyl alcohol using lithium in anhydrous ethylamine. prepchem.com This reaction transforms the aromatic benzene (B151609) ring of the starting material into a cyclohexadiene system, which, under the reaction conditions, ultimately yields this compound. prepchem.com The process, conducted under a nitrogen atmosphere and requiring careful control of reagents, results in a 67% yield of the desired alcohol after purification. prepchem.com

The compound's amine analogue, 2-(cyclohex-1-en-1-yl)ethan-1-amine, is noted as an important intermediate in the synthesis of certain pharmaceutical drugs. This highlights the value of the cyclohex-1-en-1-ylethyl scaffold in medicinal chemistry. The synthesis of this amine from related starting materials, such as 1-cyclohexene acetonitrile (B52724), further underscores the chemical accessibility and importance of this structural motif. chemicalbook.com

The dual functionality of the cyclohexenyl ethanol (B145695) structure makes it a versatile intermediate. The alcohol group can be oxidized to form an aldehyde or a carboxylic acid, or it can be converted into other functional groups like esters or ethers. Simultaneously, the alkene in the cyclohexene (B86901) ring can undergo a wide array of addition reactions, such as hydrogenation, halogenation, or epoxidation, allowing for the introduction of new functionalities and the creation of complex molecular architectures.

Overview of Key Research Areas Pertaining to Cyclohexenyl Alcohol Systems

The broader class of compounds known as cyclohexenyl alcohol systems, to which 2-(cyclohex-1-en-1-yl)ethan-1-ol belongs, is a subject of significant interest in several key research areas. These systems are fundamental components in the synthesis of natural products, pharmaceuticals, and advanced materials.

A major focus of research is the development of stereoselective reactions. Many biologically active molecules exist as a single stereoisomer, and the ability to control the three-dimensional arrangement of atoms during a synthesis is crucial. The presence of the hydroxyl group in cyclohexenyl alcohols can be exploited to direct the stereochemical outcome of reactions on the nearby alkene. For instance, in gold-catalyzed asymmetric cycloisomerization reactions, a hydroxyl group can interact with a chiral ligand through hydrogen bonding, providing a new strategy for achieving high enantioselectivity. acs.org

Cyclohexenyl systems are also pivotal in the study of reaction mechanisms and the development of new synthetic methods. For example, the related compound 2-cyclohexen-1-one (B156087) is a widely used building block in organic synthesis that allows for various methods to extend molecular frameworks, including Michael additions and Diels-Alder reactions. chemicalbook.com The dehydration of cyclohexanol (B46403) to form cyclohexene (B86901) is a common experiment in organic chemistry labs used to study reaction principles. chegg.com The study of how different reagents and catalysts interact with the cyclohexene ring and its substituents provides fundamental insights that can be applied to more complex synthetic challenges.

Furthermore, these systems are integral to the synthesis of complex polycyclic structures. Annulation procedures, which involve the formation of a new ring onto an existing one, frequently employ cyclohexene derivatives. Research has demonstrated the synthesis of tricyclic compounds starting from 2-cyclohexen-1-one, highlighting the role of this core structure in building molecular complexity. chemicalbook.com

Data Tables

Table 1: Synthesis of this compound via Birch Reduction

| Starting Material | Reagents | Product | Yield |

|---|

Table 2: Physical Properties of Cyclohexene Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| This compound | C₈H₁₄O | 126.20 |

| 2-(cyclohex-2-en-1-yl)ethan-1-ol | C₈H₁₄O | 126.20 nih.gov |

Mechanistic Investigations of Chemical Reactions Involving 2 Cyclohex 1 En 1 Yl Ethan 1 Ol

Elucidation of Reaction Pathways and Transition States

Understanding the intricate steps of a chemical reaction is fundamental to controlling its outcome. For 2-(cyclohex-1-en-1-yl)ethan-1-ol, the focus lies on the epoxidation of the double bond and potential rearrangement reactions, which are characteristic of unsaturated alcohols.

The epoxidation of allylic alcohols like this compound is a stereochemically significant reaction. The hydroxyl group plays a crucial directing role, influencing the facial selectivity of the epoxidation. Early work demonstrated that the epoxidation of cyclic allylic alcohols with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), exhibits a preference for the formation of the syn-diastereomer. wikipedia.org This selectivity is attributed to hydrogen bonding between the alcohol's hydroxyl group and the incoming peroxy acid, which stabilizes the transition state. wikipedia.org

Computational studies using density functional theory (DFT) have provided deeper insights into the transition states of peroxy acid epoxidations of allylic alcohols. These studies have revealed that the transition state geometry generally adopts a "spiro" or "butterfly" orientation, where the plane of the peroxy acid is nearly perpendicular to the axis of the carbon-carbon double bond. nih.gov This arrangement is favored over a planar transition state. wayne.edu The relative stability of these transition states is influenced by the basis set used in the calculations, as well as entropy and solvent effects. nih.gov

For cyclic allylic alcohols, the stereochemical outcome is also dependent on the conformation of the ring. Greater selectivity for the syn-epoxide is observed when the hydroxyl group occupies a pseudo-equatorial position. wikipedia.org In the case of this compound, the directing effect of the hydroxyl group would favor the formation of the epoxide on the same face of the cyclohexene (B86901) ring.

The mechanism of metal-catalyzed epoxidation involves the coordination of the metal catalyst with the peroxide reagent, followed by the activation of the peroxide and the transfer of an oxygen atom to the alkene. orientjchem.org The choice of metal catalyst, the nature of the peroxide reagent, and the reaction conditions are critical for achieving the desired selectivity. orientjchem.org

While not directly applicable to this compound, the Rupe rearrangement, an acid-catalyzed transformation of tertiary α-acetylenic alcohols, provides a valuable model for understanding potential rearrangements of unsaturated alcohols. synarchive.comslideshare.netwikipedia.org This reaction proceeds through protonation of the hydroxyl group, followed by elimination of water to form a resonance-stabilized carbocation. Subsequent attack by water and tautomerization leads to the formation of an α,β-unsaturated ketone. wikipedia.org

The Meyer-Schuster rearrangement is a related acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated aldehydes or ketones. slideshare.netwikipedia.org The mechanism involves a nih.govresearchgate.net-shift of the hydroxyl group. slideshare.net

In the context of this compound, acid-catalyzed conditions could potentially lead to allylic rearrangements. wikipedia.org Such rearrangements are facilitated by the formation of an allylic carbocation intermediate, which can be attacked by a nucleophile at different positions, leading to a mixture of products. wikipedia.org The rate and mechanism of these rearrangements are dependent on the acid concentration and the reaction medium. rit.edu

Catalytic Transformations and Reaction Kinetics

Catalysis offers a powerful tool for controlling the reactivity of this compound, enabling selective transformations under mild conditions. This section explores the application of transition metal catalysts and organocatalysts in reactions involving this and related cyclohexenol (B1201834) systems.

Ruthenium Catalysis: Ruthenium complexes are effective catalysts for a variety of transformations involving allylic alcohols. For instance, ruthenium-catalyzed hydrogen auto-transfer reactions can convert primary alcohols to allylic alcohols. nih.gov The proposed mechanism involves the formation of a ruthenium hydride species, which then participates in a series of steps including hydrometalation, aldehyde coordination, and alkoxide exchange to regenerate the catalyst. nih.gov Ruthenium catalysts have also been utilized in the para-selective oxidative cross-coupling of arenes with cycloalkanes. nih.gov

Palladium Catalysis: Palladium-catalyzed reactions of allylic alcohols are well-established in organic synthesis. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a prominent example. youtube.com The mechanism of these reactions typically involves the oxidative addition of a palladium(0) species to the allylic substrate to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack on the π-allyl ligand and reductive elimination yields the product and regenerates the palladium(0) catalyst. youtube.com The regioselectivity of these reactions is influenced by factors such as the nature of the ligands, the nucleophile, and the solvent. nih.govresearchgate.netrsc.org

Cobalt Catalysis: Cobalt complexes have been shown to catalyze the hydrogenation of alkenes bearing hydroxyl substituents. rsc.org A proposed mechanism involves the formation of a key metallacycle intermediate. rsc.org Cobalt-catalyzed transformations of cyclic alkenes with internal alkynes can lead to either an Alder-ene reaction or a [2+2] cycloaddition, depending on the electronic nature of the alkyne and the bite angle of the phosphine (B1218219) ligand. organic-chemistry.org Furthermore, cobalt-catalyzed oxidation of cyclohexene with molecular oxygen can produce a mixture of cyclohexene oxide, 2-cyclohexen-1-ol (B1581600), and 2-cyclohexen-1-one (B156087) via a radical-chain mechanism. rsc.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. In the context of cyclohexenone and cyclohexenol chemistry, organocatalysts have been employed to achieve high levels of enantioselectivity in the formation of functionalized cyclic systems. For example, the organocatalytic conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal (B89532) can generate highly functionalized nitroaldehydes, which can then be converted to enantioenriched pyrrolidines. nih.gov Organocatalytic methods have also been developed for the enantioselective synthesis of functionalized cyclopentenes, β-lactones, and spirocyclohexenols. ncl.res.in The use of chiral Brønsted acids as organocatalysts has enabled the asymmetric synthesis of various cyclic compounds.

Achieving high levels of stereochemical control and regioselectivity is a central theme in modern catalysis. In the context of reactions involving this compound and related systems, several strategies have been developed.

Stereochemical Control: In epoxidation reactions, the inherent directing effect of the allylic hydroxyl group provides a degree of stereocontrol. wikipedia.org For more sophisticated control, particularly in asymmetric synthesis, chiral catalysts are employed. The Sharpless asymmetric epoxidation, which utilizes a titanium-tartrate complex, is a landmark example of achieving high enantioselectivity in the epoxidation of allylic alcohols. wayne.eduic.ac.uk The enantioselectivity arises from the specific geometry of the transition state, which is influenced by the chiral ligand.

Regioselectivity: In transition metal-catalyzed reactions, the regioselectivity of nucleophilic attack on a π-allyl intermediate can be controlled by several factors. The choice of ligand on the metal center can significantly influence the electronic and steric environment of the π-allyl complex, thereby directing the nucleophile to a specific carbon atom. nih.govresearchgate.net For example, in palladium-catalyzed allylic alkylations, the use of different phosphine ligands can lead to the preferential formation of either the linear or branched product. nih.gov The nature of the nucleophile and the solvent also play a critical role in determining the regiochemical outcome. researchgate.net In ruthenium-catalyzed reactions, regioselective O-allylation of phenols and carboxylic acids has been achieved using a chiral aminophosphinite ruthenium complex. nih.gov

Intramolecular and Intermolecular Reactivity of the Cyclohexenyl Moiety and Hydroxyl Group

The close spatial relationship between the carbon-carbon double bond of the cyclohexenyl ring and the terminal hydroxyl group in this compound is a defining feature of its chemical behavior. This arrangement facilitates a range of intramolecular reactions, often proceeding through mechanisms involving neighboring group participation, where one functional group directly influences the reactivity of the other.

One of the most significant intramolecular transformations is acid-catalyzed cyclization. In the presence of an acid, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a primary carbocation. However, the direct formation of a primary carbocation is energetically unfavorable. Instead, the reaction is often facilitated by the neighboring cyclohexenyl double bond, which can act as an internal nucleophile. This participation of the π-bond leads to the formation of a more stable bridged or spirocyclic carbocationic intermediate. The subsequent capture of this intermediate by an internal or external nucleophile dictates the final product.

This type of intramolecular cyclization of homoallylic alcohols is a powerful method for the synthesis of various oxygen-containing heterocyclic compounds. mdpi.comresearchgate.net The reaction can proceed through different pathways, including the Prins reaction, which involves the acid-catalyzed addition of an aldehyde or ketone (or an alcohol that can generate an oxocarbenium ion) to an alkene. mdpi.comnih.govnih.gov

The stereochemical outcome of these reactions is often controlled by the geometry of the transition state, with chair-like transition states being common in the formation of six-membered rings. The concept of neighboring group participation (NGP) is crucial in understanding the enhanced reaction rates and the stereochemistry of the products, which often occurs with retention of configuration due to a double inversion mechanism. acs.orgsmartstartinstitute.comwikipedia.org

The reactivity of this compound can also be influenced by external reagents that interact with either the hydroxyl group or the double bond, leading to a cascade of intermolecular and intramolecular events. For instance, electrophilic attack on the double bond can generate a carbocation that is subsequently trapped by the internal hydroxyl group, leading to the formation of cyclic ethers.

Research into the synthesis of bicyclo[3.3.1]nonane and spiro derivatives often utilizes starting materials with functionalities similar to this compound, highlighting the propensity of this structural motif to undergo intramolecular cyclization. nih.govexaly.comnih.govmdpi.comrsc.org

The following table summarizes the key reactive sites and potential transformations of this compound, emphasizing the cooperative role of the cyclohexenyl and hydroxyl groups.

| Reactive Site | Type of Reactivity | Potential Reactions | Mechanistic Features |

| Hydroxyl Group (-OH) | Nucleophilic | Intramolecular etherification | Neighboring group participation, acid-catalysis |

| Protonation Site | Formation of a good leaving group | Acid-catalysis, initiation of carbocation formation | |

| Cyclohexenyl Moiety (C=C) | Nucleophilic | Intramolecular attack on a protonated hydroxyl or other electrophilic center | Formation of bridged or spirocyclic intermediates |

| Site of Electrophilic Attack | Addition of external electrophiles | Generation of a carbocation that can be trapped intramolecularly |

The interplay between these reactive sites is a recurring theme in the chemistry of this compound, leading to a diverse array of complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclohex 1 En 1 Yl Ethan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The chemical shift in NMR indicates the electronic environment of a nucleus. oregonstate.edu Protons or carbons in electron-poor environments are "deshielded" and resonate at a higher chemical shift (downfield), while those in electron-rich environments are "shielded" and resonate at a lower chemical shift (upfield). openstax.org

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 2-(cyclohex-1-en-1-yl)ethan-1-ol would exhibit distinct signals corresponding to each unique proton environment. The vinylic proton (=CH) on the cyclohexene (B86901) ring is expected to appear in the downfield region (around 5.5-6.0 ppm) due to the sp² hybridization of the carbon it is attached to. libretexts.org The protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂-OH) would be deshielded by the electronegative oxygen atom, likely resonating between 3.5 and 4.5 ppm. oregonstate.edulibretexts.org The allylic protons on the cyclohexene ring and the protons of the ethyl bridge would appear in the upfield region, with specific shifts influenced by their proximity to the double bond and the hydroxyl group. youtube.com The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent. pressbooks.pub

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the two sp²-hybridized carbons of the double bond (C=C) would be the most downfield, typically appearing in the 120-140 ppm range. oregonstate.edu The carbon atom bonded to the hydroxyl group (-CH₂-OH) would resonate around 60-70 ppm. oregonstate.edu The remaining sp³-hybridized carbons of the cyclohexene ring and the ethyl group would appear in the more upfield region of the spectrum (20-40 ppm).

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| =C-H (vinylic) | ~5.6 | Triplet (t) |

| -CH₂-OH | ~3.7 | Triplet (t) |

| =C-CH₂-CH₂OH | ~2.2 | Triplet (t) |

| Allylic CH₂ | ~2.1 | Multiplet (m) |

| Ring CH₂ (x3) | ~1.6-2.0 | Multiplet (m) |

| -OH | Variable | Singlet (s, broad) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=C (quaternary) | ~138 |

| C=CH (vinylic) | ~125 |

| -CH₂-OH | ~62 |

| =C-CH₂-CH₂OH | ~35 |

| Allylic CH₂ | ~30 |

| Ring CH₂ (x3) | ~22-28 |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. openstax.org For this compound, COSY would show correlations between the vinylic proton and the adjacent allylic protons, as well as between the protons of the -CH₂-CH₂-OH fragment. This allows for the tracing of proton-proton spin systems throughout the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. wikipedia.org It is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~3.7 ppm would show a cross-peak with the carbon signal at ~62 ppm, confirming the -CH₂-OH group. openstax.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. amazonaws.com NOESY is essential for determining stereochemistry, such as the relative orientation of substituents on the ring.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. pressbooks.pub

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways. aip.org The resulting fragmentation pattern serves as a molecular fingerprint.

For this compound (Molecular Weight: 126.20 g/mol ), the EI-MS spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 126. Common fragmentation pathways for unsaturated alcohols include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) is a common fragmentation for alcohols, which would lead to a significant peak at m/z = 108 (M-18). pressbooks.publibretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is also a characteristic pathway for alcohols. libretexts.org This would result in the loss of a C₇H₁₁˙ radical, leading to a fragment ion [CH₂OH]⁺ at m/z = 31.

Retro-Diels-Alder (rDA) Reaction: Cyclohexene and its derivatives are known to undergo a characteristic retro-Diels-Alder fragmentation under EI conditions. youtube.comslideshare.netresearchgate.netyoutube.com This involves the cleavage of the ring, which for the M-18 fragment (C₈H₁₂) could lead to the formation of butadiene (m/z = 54) and 1,3-butadiene-1-ethanol, or their isomers. This fragmentation provides strong evidence for the presence of the cyclohexene ring. wikipedia.org

Hyphenated chromatography-mass spectrometry techniques are essential for analyzing complex mixtures and separating isomers. aip.org

GC-MS: Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. youtube.com The gas chromatograph separates the compound from impurities or isomers before it enters the mass spectrometer, which then provides the EI-MS spectrum for identification. nih.gov This is particularly useful for distinguishing between the different isomers of cyclohexenylethanol.

LC-MS: Liquid chromatography can also be used, especially if the compound or its derivatives are less volatile or thermally labile. LC-MS offers a wider range of ionization techniques, including "soft" ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods typically result in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.

Vibrational Spectroscopy

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.org

The IR spectrum of this compound is predicted to show several characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol, with the broadening due to intermolecular hydrogen bonding. pressbooks.pubmsu.edu

C-H Stretches: Absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of sp² C-H (vinylic) stretching, while absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to sp³ C-H stretching. libretexts.org

C=C Stretch: A medium-intensity absorption around 1640-1680 cm⁻¹ would be present, corresponding to the C=C double bond stretching vibration within the cyclohexene ring. pressbooks.pub

C-O Stretch: A strong C-O stretching band is expected in the fingerprint region, typically between 1050 and 1260 cm⁻¹, confirming the presence of the primary alcohol group. pressbooks.pubmsu.edu

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. In the case of this compound, the FTIR spectrum will prominently feature absorptions corresponding to the alcohol and alkene groups.

The presence of the hydroxyl (-OH) group in an alcohol is readily identified by a strong, broad absorption band in the region of 3400 to 3650 cm⁻¹. openstax.orglibretexts.org This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. openstax.orglibretexts.org For comparison, the IR spectrum of cyclohexanol (B46403), a related cyclic alcohol, clearly shows this characteristic broad O-H stretching band. openstax.orglibretexts.org

The carbon-carbon double bond (C=C) within the cyclohexene ring gives rise to a characteristic stretching vibration. This absorption is typically found in the range of 1640 to 1680 cm⁻¹. libretexts.orgdocbrown.info For instance, the IR spectrum of cyclohexene itself displays a distinct peak around 1640 cm⁻¹. docbrown.info Additionally, the vinylic C-H bonds of the alkene group exhibit stretching absorptions from 3020 to 3100 cm⁻¹. echemi.compressbooks.pub The spectrum will also contain C-H stretching vibrations for the saturated portions of the molecule, which appear between 2850 and 2960 cm⁻¹. pressbooks.pub The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations of the carbon skeleton and C-H bonds. docbrown.info

A study on the related compound 2-(1-cyclohexenyl)ethylamine (B57816) (CyHEA) utilized FT-IR spectroscopy to identify its functional groups, supporting the use of this technique for characterizing such derivatives. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch | 3400 - 3650 (broad) |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 |

| Alkene (=C-H) | C-H Stretch | 3020 - 3100 |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 |

Raman Spectroscopy for Structural Characterization

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. wikipedia.org While FTIR relies on changes in dipole moment, Raman spectroscopy detects changes in polarizability. wikipedia.org This makes it especially useful for characterizing the C=C double bond in the cyclohexene ring of this compound.

The C=C stretching vibration in cyclohexene derivatives is typically a strong and sharp band in the Raman spectrum. researchgate.net For example, the Raman spectrum of liquid cyclohexene shows prominent bands that can be used for its identification. researchgate.net The C-H stretching region (around 2800-3100 cm⁻¹) in the Raman spectrum can also provide detailed structural information. stackexchange.com For instance, cyclohexane (B81311) is used as a reference material for intensity calibration in Raman spectroscopy, with well-documented band intensities. stackexchange.com

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) |

| Alkene (C=C) | C=C Stretch | ~1650 |

| Alkane (C-H) | C-H Stretch | 2800 - 3000 |

| Alkene (=C-H) | C-H Stretch | 3000 - 3100 |

Advanced Chromatographic Separations for Purity and Isomer Analysis (e.g., HPLC, UPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers and byproducts.

Gas Chromatography (GC) is a primary method for analyzing volatile compounds like this compound. umass.edu When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components in a mixture. researchgate.net The choice of the GC column is critical for achieving good separation. For instance, separating closely related compounds like cyclohexanone (B45756) and cyclohexanol can be challenging on a standard non-polar column but may be achieved using a more polar column. researchgate.net The retention time of a compound in GC is influenced by factors such as column material, length, temperature, and carrier gas flow rate. umass.edu For example, in the analysis of phenol (B47542) hydrogenation products, GC-MS was used to identify cyclohexanone and cyclohexanol. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating non-volatile or thermally sensitive compounds. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common mode. For example, the separation of cis and trans isomers of crotamiton (B1669626) was successfully achieved using a C30 reversed-phase column with a simple acetonitrile (B52724)/water mobile phase. fishersci.com The separation of 1-cyclohexene-1-ethanamine, a related amine derivative, has been demonstrated using a reversed-phase HPLC method with an acetonitrile and water mobile phase. sielc.com

Thin-Layer Chromatography (TLC) is a simple and rapid technique often used to monitor the progress of a reaction or to get a preliminary assessment of the purity of a sample. umass.edu

The separation of isomers is a key application of chromatography. Positional and cis-trans isomers of various cyclic and acyclic compounds have been successfully separated using capillary gas chromatography. researchgate.netvurup.sk

Table 3: Chromatographic Techniques for the Analysis of this compound and its Derivatives

| Technique | Principle | Application |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment, quantification, and analysis of volatile byproducts. umass.edu |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase under high pressure. | Purity determination and separation of non-volatile derivatives and isomers. fishersci.com |

| Ultra-Performance Liquid Chromatography (UPLC) | A high-resolution version of HPLC using smaller particles in the stationary phase. | Fast and efficient separation of complex mixtures. sielc.com |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Reaction monitoring and preliminary purity checks. umass.edu |

X-ray Crystallography for Precise Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, its crystalline derivatives can be synthesized and analyzed to provide invaluable structural information.

This technique can elucidate bond lengths, bond angles, and the conformation of the molecule in the solid state. For example, the crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, a derivative of cyclohexane, was determined, revealing details about the ring conformation and intermolecular interactions. nih.gov Similarly, a study on ethane-1,2-diol and its derivatives used X-ray diffraction to investigate their conformations in the liquid state. mdpi.com

The synthesis of crystalline derivatives often involves reacting the alcohol with a suitable reagent to form a solid product. For instance, enaminone derivatives of cyclohexane-1,3-diones have been synthesized and their structures could potentially be confirmed by X-ray crystallography. acs.org

Computational Chemistry and Theoretical Studies of 2 Cyclohex 1 En 1 Yl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the structural and electronic properties of molecules like 2-(cyclohex-1-en-1-yl)ethan-1-ol.

Conformational Analysis and Energetics of Cyclohexenyl Alcohol Isomers

The flexible nature of the cyclohexene (B86901) ring and the rotatable bond of the ethanol (B145695) substituent give rise to several possible conformational isomers for this compound. Conformational analysis using DFT can identify the most stable geometries and the relative energies of these isomers. The cyclohexene ring typically adopts a half-chair conformation. The orientation of the 2-hydroxyethyl group can be either axial-like or equatorial-like, and further rotational isomers (rotamers) exist around the C-C and C-O bonds of the side chain.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Equatorial-like, anti | 0.00 |

| 2 | Equatorial-like, gauche | 0.85 |

| 3 | Axial-like, anti | 2.10 |

| 4 | Axial-like, gauche | 3.50 |

Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclohexenes. Actual values would require specific DFT calculations for this molecule.

Prediction of Spectroscopic Parameters and Molecular Orbitals

DFT calculations are a powerful tool for predicting various spectroscopic parameters. For this compound, theoretical calculations can predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, calculated NMR chemical shifts (¹H and ¹³C) can assist in the interpretation of experimental NMR data.

Furthermore, DFT provides information about the molecule's molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental to understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape and intermolecular interactions.

By simulating the molecule in a solvent, such as water or an organic solvent, MD can reveal how the solvent affects the conformational preferences of the molecule. It can also be used to study how molecules of this compound interact with each other, for example, through hydrogen bonding involving the hydroxyl group. This information is valuable for understanding the macroscopic properties of the substance, such as its boiling point and solubility.

Quantum Chemical Modeling of Reaction Mechanisms and Selectivity

Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

Calculation of Transition State Energies and Reaction Barriers

For a given reaction, such as the dehydration or oxidation of this compound, computational methods can locate the transition state structure and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Pathway A | TS-A | 25.3 |

| Pathway B | TS-B | 30.1 |

Note: This table is for illustrative purposes. Specific reactions and computational levels would be needed for actual data.

Elucidation of Stereoselectivity and Regioselectivity Origins

Many reactions can yield multiple products, leading to issues of stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site of a molecule over another). Quantum chemical modeling can provide a deep understanding of the origins of these selectivities.

For reactions involving this compound, such as addition to the double bond, computational analysis of the transition state structures leading to different products can reveal the energetic factors that favor one outcome over the others. For example, steric hindrance or stabilizing electronic interactions in the transition state can be quantified to explain why a particular stereoisomer or regioisomer is the major product. This predictive capability is invaluable for designing new synthetic strategies and optimizing reaction conditions.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Cheminformatics and quantitative structure-activity/property relationship (QSAR/QSPR) studies represent powerful computational tools in modern chemistry. These methodologies are employed to correlate the structural or property descriptors of chemical compounds with their biological activities (QSAR) or physicochemical properties (QSPR). While specific, in-depth QSAR or QSPR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, a wealth of computed data for its molecular descriptors exists. This information provides a solid foundation for theoretical analysis and future predictive modeling.

Such computational approaches are vital in fields like fragrance chemistry, where predicting odor characteristics from molecular structure is a significant goal. perfumerflavorist.commaisonchemin.com The principles of QSAR are also applied to predict other biological interactions, such as toxicity or receptor binding. nih.govnih.gov

Molecular Descriptors of this compound

A variety of molecular descriptors for this compound have been calculated using computational methods and are available in chemical databases. These descriptors are fundamental to any cheminformatics or QSAR/QSPR analysis, as they numerically represent different aspects of the molecule's topology, geometry, and electronic distribution.

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C8H14O | nih.govchemspider.com |

| Molecular Weight | 126.20 g/mol | nih.gov |

| XLogP3 | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | chemscene.com |

| Hydrogen Bond Acceptor Count | 1 | chemscene.com |

| Rotatable Bond Count | 2 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | nih.gov |

| Complexity | 96.7 | nih.gov |

These descriptors serve as the independent variables in QSAR/QSPR models. For instance, the octanol-water partition coefficient (LogP) is crucial for predicting a molecule's behavior in biological systems, while the topological polar surface area (TPSA) is often correlated with cell permeability. The number of rotatable bonds influences the conformational flexibility of the molecule, which can be critical for its interaction with biological receptors.

Potential QSAR/QSPR Applications

Given that this compound is a component of some floral scents, QSAR and QSPR studies could be particularly valuable in the field of perfumery. compoundchem.comwikipedia.orgnih.gov The relationship between the structural descriptors of this and related fragrance compounds and their perceived odor characteristics could be modeled. perfumerflavorist.com Such models often employ a range of descriptors, including those related to molecular shape, size, and electronic properties, to predict the scent profile of a molecule. semanticscholar.orgresearchgate.net

In a hypothetical QSAR study on the floral scent properties of a series of compounds including this compound, the aforementioned molecular descriptors would be used to build a mathematical model. This model could then be used to predict the odor intensity or character of new, unsynthesized molecules with similar structural features. nih.govacs.org

Similarly, QSPR models could be developed to predict key physicochemical properties like boiling point, vapor pressure, and solubility. These properties are critical for the formulation and performance of fragrance products. conicet.gov.ar For example, a QSPR model could correlate descriptors like molecular weight and polarity with the volatility of the compound.

The table below illustrates a hypothetical dataset that could be used for a QSAR study of fragrance compounds related to this compound.

| Compound | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Odor Intensity (Experimental) |

|---|---|---|---|---|

| This compound | 126.20 | 1.9 | 20.2 | Moderate |

| Linalool | 154.25 | 2.9 | 20.2 | Strong |

| Geraniol | 154.25 | 2.6 | 20.2 | Strong |

| Citronellol | 156.27 | 3.2 | 20.2 | Moderate |

| Terpineol | 154.25 | 2.6 | 20.2 | Mild |

By analyzing such datasets, researchers can develop predictive models that accelerate the discovery and design of new fragrance ingredients with desired properties, reducing the need for extensive synthesis and sensory testing. acs.org

Derivatization and Functionalization Strategies for 2 Cyclohex 1 En 1 Yl Ethan 1 Ol

Synthesis of Novel Organic Scaffolds and Heterocyclic Compounds

The bifunctional nature of 2-(cyclohex-1-en-1-yl)ethan-1-ol provides a platform for the synthesis of various carbocyclic and heterocyclic scaffolds through intramolecular and intermolecular reactions. The interplay between the hydroxyl group and the carbon-carbon double bond can be exploited to construct ring systems of significant interest in medicinal and materials chemistry.

One prominent strategy involves the intramolecular cyclization of derivatives of this compound. For instance, the alcohol can be oxidized to the corresponding carboxylic acid, 2-(cyclohex-1-en-1-yl)acetic acid. This intermediate is a prime candidate for halolactonization. wikipedia.org In this reaction, treatment with iodine (I₂) and a base like sodium bicarbonate initiates an electrophilic attack on the double bond, forming a cyclic iodonium (B1229267) ion. The proximate carboxylate group then acts as an intramolecular nucleophile, attacking the carbocationic center to form a bicyclic γ-lactone containing a versatile carbon-iodine bond. wikipedia.orggoogle.com This iodolactone serves as a valuable scaffold for further functionalization.

Another powerful method for heterocycle synthesis is the Prins reaction, an acid-catalyzed condensation between an alkene and an aldehyde. nrochemistry.comwikipedia.org The double bond in this compound can react with an aldehyde, such as formaldehyde, in the presence of a protic or Lewis acid. youtube.comchemeurope.com The resulting oxo-carbenium intermediate can then be trapped by the pendant hydroxyl group in an intramolecular fashion. This process, known as a Prins cyclization, can lead to the formation of substituted tetrahydropyran (B127337) rings, which are core structures in numerous natural products. Depending on the reaction conditions, different products like 1,3-dioxanes may also be formed. wikipedia.org

Furthermore, transition-metal-catalyzed reactions offer pathways to novel scaffolds. While the direct use of this compound (a homoallylic alcohol) is less common, analogous allylic alcohols are widely used in palladium-catalyzed allylation reactions to functionalize N-heterocycles, demonstrating the potential for C-C bond formation. acs.org Rhenium-catalyzed allylic alcohol transposition followed by cyclization is another advanced strategy for building diverse oxygen-containing heterocycles. nih.govdntb.gov.uarsc.org

Table 1: Proposed Synthetic Routes to Scaffolds and Heterocycles

| Starting Material Derivative | Reaction Type | Reagents | Potential Product Scaffold |

| 2-(cyclohex-1-en-1-yl)acetic acid | Iodolactonization | I₂, NaHCO₃ | Bicyclic γ-Iodolactone |

| This compound | Prins Cyclization | HCHO, Acid Catalyst (e.g., H₂SO₄) | Tetrahydropyran derivative |

| This compound | Intermolecular Prins Reaction | RCHO, Acid Catalyst | 1,3-Dioxane derivative |

Formation of Esters, Ethers, and Other Oxygen-Containing Functional Derivatives

The primary alcohol group in this compound is readily converted into a variety of other oxygen-containing functional groups, most notably esters and ethers. These derivatizations are fundamental for modifying the molecule's physical and chemical properties.

Ester Formation Esters are commonly synthesized from alcohols via two primary methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis, typically with concentrated sulfuric acid. youtube.com This is a reversible equilibrium-driven process. To drive the reaction toward the ester product, an excess of the alcohol or carboxylic acid can be used, or water can be removed as it is formed. youtube.com A more reactive and generally irreversible method involves the acylation of the alcohol with an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. youtube.com

Ether Formation Several methods are available for converting this compound into an ether. The Williamson ether synthesis is a versatile method that proceeds via an Sₙ2 mechanism. organic-chemistry.org It involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This potent nucleophile is then reacted with a primary alkyl halide (e.g., iodomethane (B122720) or ethyl bromide) to yield an unsymmetrical ether. organic-chemistry.orgacs.org

Symmetrical ethers can be prepared via the acid-catalyzed dehydration of primary alcohols. chemeurope.com However, this method requires careful temperature control, as higher temperatures can favor an E1 elimination pathway, leading to alkene byproducts. For a substrate like this compound, elimination could lead to the formation of a conjugated diene.

Another important reaction is alkoxymercuration-demercuration. organic-chemistry.org Treatment of the alkene with an alcohol in the presence of a mercury salt, like mercuric trifluoroacetate, followed by demercuration with sodium borohydride, results in the Markovnikov addition of the alcohol across the double bond to form an ether. organic-chemistry.orgyoutube.com This reaction can be performed intramolecularly, where the hydroxyl group of the starting material adds to the double bond to form a cyclic ether, or intermolecularly with an external alcohol solvent.

Table 2: Synthesis of Ester and Ether Derivatives

| Derivative Type | Reaction Name | Reagents | General Product Structure |

| Ester | Fischer Esterification | R'-COOH, H⁺ catalyst | R-O-C(=O)-R' |

| Ester | Acylation | R'-COCl, Pyridine | R-O-C(=O)-R' |

| Ether | Williamson Ether Synthesis | 1. NaH; 2. R'-X (Alkyl Halide) | R-O-R' |

| Ether | Alkoxymercuration | 1. Hg(OAc)₂, R'-OH; 2. NaBH₄ | Ether formed at the double bond |

R represents the 2-(cyclohex-1-en-1-yl)ethyl group.

Preparation of Chiral Building Blocks from this compound Precursors

Although this compound is an achiral molecule, it serves as an excellent starting point for the synthesis of valuable chiral building blocks. Chirality can be introduced through various asymmetric transformations targeting either the double bond or derivatives of the alcohol function.

A powerful strategy for introducing chirality is the Sharpless Asymmetric Dihydroxylation (AD). This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine) to convert the alkene into a chiral diol with high enantioselectivity. Applying this to this compound would generate a triol with two new stereocenters on the cyclohexane (B81311) ring, providing a highly functionalized and optically active building block.

Enzymatic methods also offer a route to chirality. While the starting alcohol is achiral, its derivatives can be resolved. For example, if the double bond is first converted to a racemic epoxide, hydrolases can be used for enantioselective ring-opening to yield a chiral diol. Alternatively, a related precursor, 1-(cyclohex-1-en-1-yl)ethanol, can be resolved through lipase-catalyzed kinetic resolution, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. acs.org Similar enzymatic resolution strategies can be applied to other chiral derivatives. google.com

Stereocontrolled iodolactonization can also be used to generate chiral scaffolds. If the synthesis begins with a chiral precursor or if a chiral auxiliary is used, the cyclization of the corresponding carboxylic acid can proceed with high diastereoselectivity, leading to an enantiomerically enriched bicyclic lactone. google.com Such chiral lactones are key intermediates in the synthesis of complex natural products. wikipedia.org

Finally, asymmetric synthesis methods can be used to prepare chiral precursors to the target molecule itself. For example, chiral lithium amides can be used for the enantioselective deprotonation of cyclohexene (B86901) oxide to produce chiral cyclohexenol (B1201834), a valuable building block that can be further elaborated. researchgate.net

Table 3: Strategies for the Preparation of Chiral Building Blocks

| Strategy | Reaction Type | Reagents/Catalyst | Chiral Product |

| Asymmetric Synthesis | Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β, OsO₄ (cat.) | Enantiomerically enriched triol |

| Asymmetric Synthesis | Asymmetric Epoxidation | Chiral catalyst (e.g., Jacobsen's) | Chiral epoxide |

| Stereoselective Reaction | Iodolactonization | I₂, NaHCO₃ on a chiral substrate | Diastereomerically enriched iodolactone |

| Enzymatic Resolution | Kinetic Resolution | Lipase, Acyl donor on a racemic precursor | Enantiomerically enriched alcohol and ester |

Biosynthesis and Natural Occurrence of Cyclohexenyl Ethanol Derivatives

Isolation and Identification from Marine and Terrestrial Organisms

Cyclohexenyl ethanol (B145695) derivatives have been identified as metabolites in a range of organisms, from marine bacteria to terrestrial fungi. A notable example is the isolation of 2-(cyclohex-2-en-1-yl)ethan-1-ol , an isomer of the primary subject of this article, from the marine actinomycete Salinispora tropica. rsc.orgpnas.org This discovery underscores the biosynthetic capabilities of marine microorganisms, which are increasingly recognized as a prolific source of novel secondary metabolites. nih.govpnas.orgescholarship.org The identification of such compounds typically involves sophisticated analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to elucidate their precise chemical structures.

While the direct isolation of 2-(cyclohex-1-en-1-yl)ethan-1-ol from a natural source is not as prominently documented, the presence of its isomer in S. tropica suggests that the necessary enzymatic machinery for the synthesis of the cyclohexenyl moiety exists in nature. Further screening of a wider range of organisms, particularly those known to produce other cyclic compounds, may lead to its discovery.

Elucidation of Biosynthetic Pathways and Metabolic Transformations (e.g., connection to cyclohexenylalanine)

The precise biosynthetic pathway leading to This compound has not been fully elucidated. However, based on known metabolic pathways for related compounds, a plausible route can be hypothesized, potentially involving the non-proteinogenic amino acid, cyclohexenylalanine.

The biosynthesis of non-proteinogenic amino acids (npAAs) with cyclic side chains is a known phenomenon in various organisms, often serving as precursors for a diverse array of secondary metabolites. frontiersin.orgagriculturejournals.czwikipedia.org The formation of a cyclohexenyl ring is a key step, and pathways such as the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, provide a precedent for the cyclization of carbohydrate precursors. researchgate.net

A hypothetical pathway to This compound could commence with the biosynthesis of a cyclohexenylalanine variant. This would likely involve a suite of enzymes capable of forming the six-membered ring and attaching the alanine (B10760859) side chain. Subsequent metabolic transformations could then convert the amino acid to the corresponding alcohol. This conversion from an amino acid to a higher alcohol is a recognized biological process. nih.gov The pathway would likely proceed through the following steps:

Transamination or Deamination: The amino group of cyclohexenylalanine is removed to form the corresponding α-keto acid, 2-(cyclohex-1-en-1-yl)pyruvic acid.

Decarboxylation: The α-keto acid is then decarboxylated to yield 2-(cyclohex-1-en-1-yl)acetaldehyde.

Reduction: Finally, an alcohol dehydrogenase would catalyze the reduction of the aldehyde to This compound .

This proposed pathway draws parallels with established metabolic routes for other amino acids. For instance, the conversion of L-aspartate to β-alanine involves a decarboxylation step. nih.gov

Enzymatic Biotransformations in Natural Product Synthesis

The enzymatic machinery of microorganisms offers a powerful toolkit for the synthesis of complex organic molecules like This compound . Biotransformations utilizing whole-cell systems or isolated enzymes can achieve high selectivity and operate under mild, environmentally benign conditions.

Research into the biotransformation of cyclohexane (B81311) and cyclohexene (B86901) derivatives has revealed a variety of enzymatic reactions, including hydroxylations, oxidations, and reductions. nih.gov For instance, cytochrome P450 monooxygenases are known to hydroxylate cyclic compounds, which could be a key step in the functionalization of a cyclohexene ring.

The final step in the proposed biosynthetic pathway, the reduction of an aldehyde to an alcohol, is a common enzymatic transformation. Alcohol dehydrogenases (ADHs) are a well-studied class of enzymes that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols. nih.gov The enzymatic reduction of α,β-unsaturated ketones is also a well-established process. organic-chemistry.orgyoutube.com

The following table summarizes some relevant enzymatic biotransformations that could be involved in the synthesis of cyclohexenyl ethanol derivatives:

| Enzyme Type | Reaction | Substrate Class | Product Class | Potential Relevance |

| Monooxygenase | Hydroxylation | Cyclohexene derivatives | Hydroxylated cyclohexenes | Introduction of functional groups to the ring. |

| Alcohol Dehydrogenase (ADH) | Reduction | Cyclic aldehydes/ketones | Cyclic alcohols | Final step in the biosynthesis of the target compound. nih.govrsc.org |

| Ene Reductase | Reduction of C=C bond | α,β-Unsaturated ketones/aldehydes | Saturated ketones/aldehydes | Saturation of double bonds within the ring or side chain. |

| Transaminase | Amino group transfer | Keto acids | Amino acids | Formation of the cyclohexenylalanine precursor. |

| Decarboxylase | Removal of carboxyl group | α-Keto acids | Aldehydes | Intermediate step in the conversion of the amino acid to the alcohol. |

The biocatalytic synthesis of chiral cyclic alcohols is an area of active research, with enzymes offering a route to enantiomerically pure products, which are valuable in the pharmaceutical industry. rsc.orgmdpi.comnih.gov

The following table provides examples of microorganisms and their documented biotransformation capabilities relevant to the synthesis of cyclic compounds:

| Microorganism | Substrate(s) | Product(s) | Reaction Type(s) |

| Salinispora tropica | Endogenous precursors | 2-(cyclohex-2-en-1-yl)ethan-1-ol | Biosynthesis |

| Various Fungi | Cyclohexene derivatives | Hydroxylated and ketonic derivatives | Hydroxylation, Oxidation |

| Rhodococcus sp. | Cyclic ketones | Chiral cyclic alcohols | Asymmetric reduction |

| Saccharomyces cerevisiae (Baker's Yeast) | Cyclic ketones | Cyclic alcohols | Reduction |

Environmental Fate and Degradation Mechanisms of Cyclohexenyl Alcohols

Photochemical and Chemical Degradation Pathways in Environmental Matrices

In the atmosphere, 2-(cyclohex-1-en-1-yl)ethan-1-ol is expected to be degraded primarily by reaction with photochemically produced hydroxyl (OH) radicals. The presence of a carbon-carbon double bond in the cyclohexene (B86901) ring makes it susceptible to attack by ozone (O₃) as well.

The atmospheric lifetime of cyclic alkenes is influenced by their reaction rates with these oxidants. For instance, the reaction of OH radicals with cyclohexene oxide has been studied, and the atmospheric lifetimes of various epoxides are estimated to be between 1 to 7 days copernicus.org. The double bond in this compound is a likely site for oxidation. Ozonolysis of cyclohexene is known to cleave the double bond, leading to the formation of aldehydes nih.govpsu.edu. A similar reaction would be expected for this compound, resulting in the formation of more complex oxygenated products.

In aqueous environments, photochemical degradation can also occur. The presence of photosensitizers in natural waters can lead to the formation of reactive oxygen species that can degrade organic compounds. While direct photolysis of the compound may be limited, indirect photochemical processes could contribute to its transformation. Studies on the photochemical oxidation of other alcohols have shown that these reactions can be initiated by various radical species nih.govresearchgate.net.

Abiotic degradation through hydrolysis is generally not considered a significant pathway for alcohols unless activated by adjacent functional groups. For this compound, the ether linkage is absent, and therefore, hydrolysis of the alcohol group itself is unlikely under typical environmental pH conditions.

Table 1: Atmospheric Degradation of Related Cyclic Compounds

| Compound | Primary Degradation Pathway | Key Reactants | Estimated Lifetime/Products | Reference |

|---|---|---|---|---|

| Cyclohexene | Ozonolysis | O₃ | Cleavage of double bond to form adipaldehyde. | nih.govpsu.edu |

| Cyclohexene Oxide | Reaction with OH radicals | OH radicals | Atmospheric lifetime of 1-7 days. | copernicus.org |

| Cyclohexanol (B46403) | Oxidation | Atomic oxygen on Au(111) | Forms cyclohexanone (B45756). | nih.gov |

Biodegradation Processes in Soil and Aquatic Environments

Biodegradation is expected to be a major pathway for the removal of this compound from soil and water. Microorganisms possess a wide array of enzymes capable of degrading cyclic hydrocarbons and alcohols.

The biodegradation of this compound is likely initiated by the oxidation of the alcohol group or the cleavage of the cyclohexene ring. Based on the degradation of similar compounds, several enzymatic pathways can be proposed.

Oxidation of the Alcohol Group: The primary alcohol group can be oxidized by alcohol dehydrogenases to the corresponding aldehyde, and further to a carboxylic acid. This is a common initial step in the degradation of many alcohols studyrocket.co.uk.

Attack on the Cyclohexene Ring: The double bond in the cyclohexene ring is a reactive site for microbial enzymes. Monooxygenases can catalyze the epoxidation of the double bond, leading to the formation of an epoxide. This epoxide can then be hydrolyzed by an epoxide hydrolase to a diol.

Ring Cleavage: Following initial enzymatic modifications, the cyclohexene ring can be cleaved. For saturated cyclic compounds like cyclohexane (B81311), degradation often proceeds through the formation of cyclohexanol and then cyclohexanone, which is followed by a Baeyer-Villiger monooxygenase-catalyzed ring cleavage to form a lactone. This lactone can then be hydrolyzed to a linear dicarboxylic acid neist.res.in. A similar ring-cleavage strategy is plausible for this compound after initial modifications. For instance, the degradation of cyclohexanol by a denitrifying Pseudomonas species involves a dehydrogenase and a hydrolase to ultimately cleave the ring gov.bc.ca.

Table 2: Key Enzymes in the Degradation of Related Cyclic Compounds

| Enzyme | Function | Substrate (Example) | Product (Example) | Microorganism (Example) | Reference |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase | Oxidation of alcohol | Cyclohexanol | Cyclohexanone | Pseudomonas sp. | gov.bc.ca |

| Cyclohexanone Monooxygenase | Baeyer-Villiger oxidation (ring cleavage) | Cyclohexanone | ε-Caprolactone | Acinetobacter sp. | neist.res.in |

| 1,3-Cyclohexanedione Hydrolase | Hydrolytic ring cleavage | 1,3-Cyclohexanedione | 5-Oxocaproic acid | Pseudomonas sp. | gov.bc.ca |

The rate and extent of biodegradation of this compound in the environment will be influenced by several factors:

pH: Microbial activity and enzyme function are highly dependent on pH. Most soil and aquatic microorganisms that degrade hydrocarbons thrive in a pH range of 6 to 8.

Temperature: Biodegradation rates generally increase with temperature up to an optimal point for the specific microbial community. Lower temperatures can significantly slow down degradation processes.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. In nutrient-limited environments, the biodegradation of organic pollutants can be constrained.

Oxygen Availability: Aerobic degradation pathways, which are generally more efficient for hydrocarbons, require the presence of oxygen. In anaerobic environments, degradation can still occur but often at a slower rate and through different metabolic pathways.

Stability and Transformation under Simulated Environmental Conditions

Studies on the stability and transformation of this compound under simulated environmental conditions are scarce. However, based on its chemical structure, some predictions can be made.

The compound is expected to be relatively stable to abiotic hydrolysis under typical environmental conditions (pH 5-9). The primary abiotic degradation pathway in the atmosphere is likely to be reaction with OH radicals and ozone. In soil and water, biodegradation is expected to be the dominant removal process.

Simulated environmental studies on related compounds provide some insights. For example, the degradation of terpene alcohols, which also contain cyclic structures and alcohol functional groups, can be influenced by factors like light and the presence of other reactive species marijuanamoment.netresearchgate.net. In soil, the stability of such compounds is largely determined by microbial activity. The half-life of this compound in soil and water will therefore be highly dependent on the local microbial community and environmental conditions.

Advanced Applications and Research Potential of 2 Cyclohex 1 En 1 Yl Ethan 1 Ol in Chemical Science

Role as a Key Intermediate in Complex Molecule and Natural Product Synthesis

The strategic placement of a primary alcohol and a tetrasubstituted double bond makes 2-(cyclohex-1-en-1-yl)ethan-1-ol and its structural isomers valuable building blocks in organic synthesis. The cyclohexene (B86901) moiety is a common feature in numerous natural products and pharmacologically active molecules, and intermediates containing this scaffold are pivotal for their construction.

Research has demonstrated that the cyclohexene ring is a crucial component for the biological activity of certain complex molecules. For instance, in the development of ZJ-101, a structurally simplified analog of the marine natural product superstolide A, the cyclohexenyl group was found to be critical for its anticancer activity. johnshopkins.edu When the cyclohexene ring was replaced by a phenyl group, the resulting analog, ZJ-102, showed significantly lower activity against cancer cells, highlighting the importance of the alicyclic framework in the structure-activity relationship of the compound. johnshopkins.edu

Derivatives of the cyclohexene core are frequently employed as precursors in the synthesis of pharmaceuticals and other biologically active compounds. azjm.org For example, the related compound, 2-(cyclohex-1-en-1-yl)ethan-1-amine, serves as a key intermediate in the industrial synthesis of the widely used cough suppressant, dextromethorphan. chemscene.com This underscores the industrial value of the 2-(cyclohex-1-enyl)ethyl scaffold.

Furthermore, chiral cyclohexenols are prized precursors for the asymmetric synthesis of complex natural products. researchgate.net While not the specific isomer , (R)-cyclohex-2-enol is a well-documented starting material for synthesizing compounds like the antiarrhythmic aminohydroisoquinocarbazole RS-2135. researchgate.net The reactivity of the hydroxyl group and the double bond allows for a variety of transformations, including epoxidation, dihydroxylation, and substitution reactions, to build molecular complexity.

The table below summarizes key transformations where cyclohexene derivatives, including the structural class of this compound, serve as foundational intermediates.

| Intermediate Class | Transformation Example | Resulting Structure/Product | Significance |

| Cyclohexene Alcohols | Oxidation | Cyclohexenones | Key building blocks for cycloadditions |

| Cyclohexene Amines | Multi-step synthesis | Dextromethorphan | Pharmaceutical applications |

| Chiral Cyclohexenols | Asymmetric synthesis | Precursors to natural products (e.g., RS-2135) | Access to enantiomerically pure complex molecules. researchgate.net |

| Substituted Cyclohexenes | Analogue Synthesis | Anticancer agent ZJ-101 | Demonstrates structure-activity relationships. johnshopkins.edu |

Development of New Analytical Techniques and Methodologies Utilizing its Structure

While this compound is routinely characterized by standard analytical methods such as NMR, GC-MS, and IR spectroscopy, its direct application in the development of new analytical techniques is not widely documented. ambeed.comnih.govnist.gov However, the foundational cyclohexane (B81311) ring structure is being incorporated into novel and highly specific analytical systems.

A prominent example is the development of advanced fluorescent sensors for chiral recognition. Researchers have synthesized complex bisbinaphthyl macrocycles built around a cyclohexane-1,2-diamine core. nih.gov These molecules exhibit highly enantioselective fluorescent responses, allowing for the sensitive detection and analysis of the enantiomeric compositions of chiral compounds like α-hydroxycarboxylic acids and N-protected amino acids. nih.gov In one instance, a sensor of this type showed an over 80-fold enhancement in fluorescence when interacting with a specific enantiomer of a chiral acid. nih.gov This demonstrates how the rigid, well-defined stereochemistry of a cyclohexane derivative can be exploited to create sophisticated analytical tools for chiral analysis.

The development of such sensors relies on the precise three-dimensional arrangement that the cyclohexane scaffold provides, which is essential for effective chiral discrimination. While the subject compound, this compound, was not used in this specific sensor, the principle illustrates the potential for using functionalized alicyclic structures to create new analytical methodologies.

Standard analytical data for the related isomer, 2-cyclohexen-1-ol (B1581600), is well-established, providing a reference for the characterization of this class of compounds.

| Analytical Technique | Compound | Observation | Reference |

| GC-MS | 2-Cyclohexen-1-ol | Experimental mass spectrum available in databases. | nih.gov |

| IR Spectroscopy | 2-Cyclohexen-1-ol | Gas-phase IR spectrum available from NIST. | nist.gov |

| Fluorescence Spectroscopy | Cyclohexane-1,2-diamine-based sensor | High enantioselectivity for chiral acids. | nih.gov |

Contributions to Fundamental Understanding of Alicyclic Systems Reactivity and Structure-Reactivity Relationships

Studies involving this compound and its parent structures, cyclohexenol (B1201834) and cyclohexenone, have provided significant insights into the fundamental reactivity and structure-reactivity relationships of alicyclic systems. The interplay between the ring conformation, the double bond, and the functional groups dictates the chemical behavior of these molecules.

A key area of study is selective oxidation. Research comparing the oxidation of cyclohexanol (B46403) and 2-cyclohexen-1-ol on a gold surface revealed clear differences in reactivity. nih.gov Both alcohols are activated through a Brønsted acid-base reaction with adsorbed oxygen to form their respective ketones. However, the presence of the C=C double bond in 2-cyclohexen-1-ol leads to a greater degree of C-H bond activation in the ring, resulting in secondary products like 2-cyclohexene-1,4-dione (B3052769) and phenol (B47542). nih.gov This work provides clear evidence that the unsaturation within the alicyclic ring is a critical factor in determining the pathways of heterogeneous oxidative transformations. nih.gov

The reactivity of the cyclohexene core has also been explored through theoretical studies. The mechanism of the [2+2] cycloaddition reaction between cyclohexenone derivatives and vinyl acetate (B1210297) was investigated using density functional theory (DFT). researchgate.net These computations demonstrated that the reaction proceeds via a stepwise mechanism rather than a concerted one. Such theoretical studies are crucial for understanding and predicting the outcomes of reactions involving alicyclic systems, aiding in the design of synthetic routes. researchgate.net

Furthermore, structure-activity relationship (SAR) studies have shown the importance of the cyclohexane ring in modulating biological activity. An investigation into cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase enzyme found that a cyclohexane ring was necessary to achieve reasonable inhibitory potency. nih.gov Compounds with smaller cycloalkane rings showed no inhibition, establishing a clear relationship between the size and nature of the alicyclic ring and the molecule's biological function. nih.gov

These examples demonstrate how research on this compound and related structures contributes to a deeper, fundamental understanding of how the physical and electronic properties of alicyclic systems govern their chemical reactivity and biological utility.

Conclusions and Future Research Directions

Summary of the Current Research Landscape and Gaps

The current body of scientific literature on 2-(cyclohex-1-en-1-yl)ethan-1-ol is notably limited. While its synthesis has been documented, there is a significant lack of comprehensive research into its chemical, physical, and biological properties. The majority of available information pertains to its isomers, particularly 2-(cyclohex-2-en-1-yl)ethan-1-ol, and its amine analogue, 2-(cyclohex-1-en-1-yl)ethan-1-amine.

Key gaps in the current research landscape for this compound include:

Spectroscopic Data: Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) are not readily available in peer-reviewed literature.

Physicochemical Properties: Experimentally determined physicochemical properties such as boiling point, melting point, density, and solubility are not well-documented.

Chemical Reactivity and Stability: There is a lack of studies on its thermal and chemical stability, as well as its reactivity with other chemical agents.

Applications: Specific applications in fields such as fragrance, materials science, or as a chemical intermediate have not been explored in depth.

Biological Activities: There is no significant research on the potential biological activities of this compound, including antimicrobial or anti-inflammatory properties.

Emerging Avenues and Unexplored Research Questions for this compound Research

The significant gaps in the understanding of this compound present numerous opportunities for future research. The structural similarity to other known fragrance and bioactive molecules suggests that this compound could possess interesting properties worthy of investigation.

Emerging avenues and unexplored research questions include:

Comprehensive Characterization: A fundamental research priority is the thorough characterization of the compound's spectroscopic and physicochemical properties. This would provide a baseline for all future studies.

Synthetic Methodology: Exploration of alternative and more efficient synthetic routes could make the compound more accessible for research purposes. A known method involves the reaction of phenethyl alcohol with lithium in anhydrous ethylamine, followed by decomposition with ammonium (B1175870) chloride, extraction, and distillation, affording the product in a 67% yield. nih.gov

Pharmacological Screening: Given that structurally related compounds, such as certain bicyclic δ-halo-γ-lactones derived from 1-(cyclohex-1-en-1-yl) ethanol (B145695), have shown antimicrobial and cytotoxic activities, a broad pharmacological screening of this compound is warranted. nih.gov

Fragrance and Flavor Potential: Many cyclohexene (B86901) derivatives are utilized in the fragrance industry. chemicalbook.comwordpress.com Investigating the olfactory properties of this compound could reveal potential applications in this sector.

Materials Science: The presence of a hydroxyl group and a double bond offers possibilities for polymerization and the creation of novel materials.